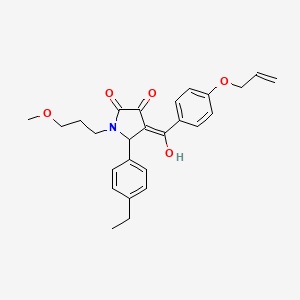![molecular formula C30H27N5OS B12026050 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12026050.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4,5-bis(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphtalèn-1-yl)éthylidène]acétohydrazide est un composé organique complexe qui appartient à la classe des dérivés de triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente un cycle triazole substitué par des groupes méthylphényle et une fraction naphtylidène acétohydrazide, ce qui en fait une molécule unique et potentiellement précieuse pour diverses applications.
Méthodes De Préparation
La synthèse de 2-{[4,5-bis(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphtalèn-1-yl)éthylidène]acétohydrazide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par cyclisation de dérivés d’hydrazine appropriés avec des acides carboxyliques ou leurs dérivés.
Substitution par des groupes méthylphényle : Le cycle triazole est ensuite substitué par des groupes méthylphényle par des réactions de substitution aromatique électrophile.
Attachement du groupe sulfanyl : Le groupe sulfanyl est introduit par des réactions de substitution nucléophile.
Formation de la fraction acétohydrazide : La fraction acétohydrazide est synthétisée en faisant réagir l’hydrazine avec des dérivés d’acide acétique.
Condensation avec le naphtalèn-1-yl aldéhyde : La dernière étape implique la condensation de l’acétohydrazide avec le naphtalèn-1-yl aldéhyde pour former le composé désiré.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle triazole et les autres groupes fonctionnels peuvent être réduits dans des conditions appropriées.
Substitution : Les groupes méthylphényle peuvent subir des réactions de substitution électrophile ou nucléophile.
Condensation : La fraction acétohydrazide peut participer à des réactions de condensation avec des aldéhydes ou des cétones pour former des hydrazones ou des hydrazides.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers électrophiles ou nucléophiles pour des réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Chimie médicinale : En raison de son noyau triazole, ce composé peut présenter des activités antimicrobiennes, antifongiques ou anticancéreuses.
Études biologiques : Il peut être utilisé comme sonde pour étudier diverses voies et interactions biologiques.
Science des matériaux : La structure unique de ce composé en fait un candidat pour le développement de nouveaux matériaux aux propriétés spécifiques.
Applications industrielles : Il peut être utilisé dans la synthèse d’autres molécules organiques complexes ou comme catalyseur dans certaines réactions chimiques.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its triazole core, this compound may exhibit antimicrobial, antifungal, or anticancer activities.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mécanisme D'action
Le mécanisme d’action de ce composé dépend de son application spécifique. En chimie médicinale, il peut interagir avec diverses cibles moléculaires telles que des enzymes, des récepteurs ou de l’ADN. Le cycle triazole peut former des liaisons hydrogène et d’autres interactions avec des molécules biologiques, ce qui conduit à ses effets biologiques. Les fractions sulfanyl et acétohydrazide peuvent également contribuer à son activité en interagissant avec différentes voies moléculaires.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d’autres dérivés de triazole avec différents substituants. Par exemple :
4,5-bis(4-bromophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphtalèn-1-yl)éthylidène]acétohydrazide : Ce composé présente des groupes bromophényle au lieu de groupes méthylphényle.
4,5-bis(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphtalèn-1-yl)éthylidène]acétohydrazide : Ce composé présente des groupes méthoxyphényle au lieu de groupes méthylphényle.
L’unicité de 2-{[4,5-bis(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphtalèn-1-yl)éthylidène]acétohydrazide réside dans sa combinaison spécifique de substituants, qui peut conférer des propriétés biologiques ou chimiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C30H27N5OS |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5OS/c1-20-11-15-24(16-12-20)29-33-34-30(35(29)25-17-13-21(2)14-18-25)37-19-28(36)32-31-22(3)26-10-6-8-23-7-4-5-9-27(23)26/h4-18H,19H2,1-3H3,(H,32,36)/b31-22+ |
Clé InChI |
DVPMGFHWLDGNIG-DFKUXCBWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12025975.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025978.png)
![3-((5E)-5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025985.png)
![N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide](/img/structure/B12025987.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025995.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026005.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12026011.png)

![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026022.png)


![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026040.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide](/img/structure/B12026047.png)
